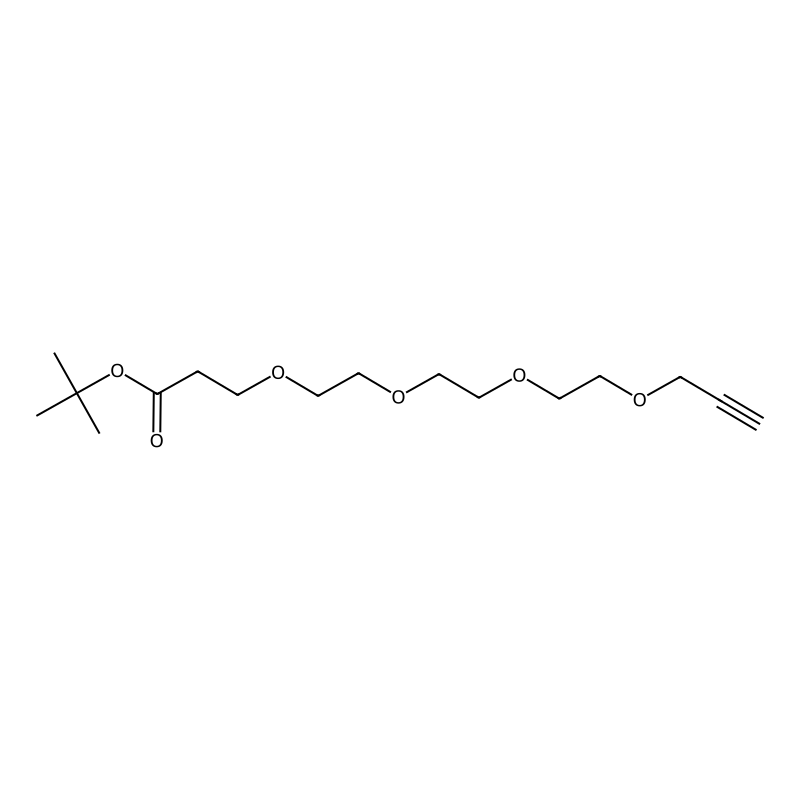

Propargyl-PEG4-t-butyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Propargyl Group

This group possesses a triple bond, enabling it to participate in click chemistry reactions. Click chemistry is a powerful tool for researchers due to its high yields, selectivity, and relatively mild reaction conditions . Propargyl-PEG4-t-butyl ester reacts specifically with azide-containing molecules or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage .

t-Butyl Ester

This group acts as a protecting group for the carboxylic acid functionality. The t-butyl group prevents unwanted reactions involving the carboxylic acid while allowing for its controlled removal under acidic conditions . This selective deprotection allows researchers to introduce biomolecules or other functionalities containing carboxylic acid groups at a later stage in the synthesis.

Biomolecule Conjugation

Propargyl-PEG4-t-butyl ester can be used to attach polyethylene glycol (PEG) chains to various biomolecules such as proteins, peptides, and antibodies. PEGylation, the process of attaching PEG chains, can improve the solubility, stability, and pharmacokinetics of these biomolecules .

Drug Delivery Systems

The ability to conjugate PEG chains allows researchers to design drug delivery systems with targeted functionalities. Propargyl-PEG4-t-butyl ester can be used to create PEGylated nanoparticles for targeted drug delivery or to attach targeting ligands to drugs for specific cell or tissue interactions .

Biosensing Applications

Click chemistry using Propargyl-PEG4-t-butyl ester can be employed to create functionalized surfaces for biosensors. The ability to selectively attach biorecognition molecules onto sensor surfaces allows for the development of sensitive and specific detection assays .

Propargyl-PEG4-t-butyl ester is a specialized chemical compound that combines a propargyl group with a polyethylene glycol (PEG) chain and a t-butyl protected carboxyl group. Its molecular formula is C16H28O6, and it has a molecular weight of 316.4 g/mol. The propargyl group (-C≡CH) serves as a reactive handle for various

Propargyl-PEG4-t-butyl ester itself likely doesn't have a specific mechanism of action. Its primary function is as a versatile building block for creating more complex molecules with desired properties. The propargyl group facilitates conjugation via click chemistry, while the PEG4 spacer enhances water solubility and biocompatibility. The t-butyl ester group can be cleaved to introduce a carboxylic acid functionality for further modifications.

- Alkyne Functionality: The terminal alkyne group may have low toxicity, but should be handled with care due to its potential for explosive behavior under certain conditions.

- t-Butyl Ester: The t-butyl group is generally considered non-toxic, but the ester bond hydrolysis products (t-butanol and carboxylic acid) might require attention depending on their specific properties.

Propargyl-PEG4-t-butyl ester primarily participates in click chemistry reactions. The key reaction involves its propargyl group reacting with azide compounds in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly efficient and selective, making it a popular choice in synthetic organic chemistry and bioconjugation strategies.

The deprotection of the t-butyl ester can be achieved through acidic hydrolysis, releasing the carboxylic acid functional group for further chemical transformations .

While specific biological activity data on Propargyl-PEG4-t-butyl ester is limited, its role in drug delivery systems suggests potential therapeutic applications. The compound's ability to form stable linkages with biomolecules enhances its utility in creating targeted therapeutics. The incorporation of PEG also contributes to improved biocompatibility and reduced immunogenicity, which are critical factors in drug design and development .

The synthesis of Propargyl-PEG4-t-butyl ester typically involves several steps:

- Preparation of Propargyl Alcohol: The synthesis often starts with propargyl alcohol, which can be obtained through various methods including alkynylation reactions.

- Formation of PEG Linker: A PEG derivative is synthesized by polymerization processes or by reacting PEG with suitable reagents.

- Esterification: The propargyl alcohol is then reacted with the PEG derivative under acidic or basic conditions to form the propargyl-PEG linkage.

- Protection of Carboxylic Acid: Finally, the carboxylic acid group is protected using t-butyl groups through standard esterification techniques.

These steps can vary depending on specific laboratory protocols and desired purity levels .

Propargyl-PEG4-t-butyl ester has several key applications:

- Bioconjugation: It facilitates the covalent attachment of biomolecules such as proteins, peptides, and nucleotides through click chemistry.

- Drug Delivery Systems: The compound is used to create advanced drug delivery vehicles that enhance targeting and therapeutic efficacy.

- PEGylation: It serves as a linker in PEGylation processes to improve the pharmacokinetic properties of drugs by increasing their solubility and stability in biological fluids .

Interaction studies involving Propargyl-PEG4-t-butyl ester primarily focus on its reactivity with azide-bearing compounds. These studies demonstrate the efficiency of copper-catalyzed click chemistry in forming stable triazole linkages, which are crucial for developing bioconjugates and targeted therapeutics. Research indicates that these interactions can significantly enhance the specificity and efficacy of drug delivery systems .

Propargyl-PEG4-t-butyl ester belongs to a class of compounds known as propargyl PEG linkers. Here are some similar compounds along with their unique features:

| Compound Name | Unique Features |

|---|---|

| Propargyl-PEG-(CH2)3-acid | Contains a linear alkane chain; used for different bioconjugation strategies |

| Propargyl-PEG-alcohol | Features an alcohol functional group; useful for hydroxyl-based coupling |

| Propargyl-PEG-NHS ester | Contains N-hydroxysuccinimide; enhances reactivity towards amines |

| Propargyl-PEG-Maleimide | Maleimide group allows selective conjugation with thiols |

| Propargyl-PEG-acid | Contains a free carboxylic acid; suitable for various coupling reactions |

Propargyl-PEG4-t-butyl ester stands out due to its combination of hydrophilicity from the PEG chain and protective t-butyl functionality, making it versatile for both chemical synthesis and biological applications .

Stepwise Coupling Strategies for Polyethylene Glycol Backbone Assembly

The synthesis of polyethylene glycol backbone structures requires sophisticated coupling strategies that ensure high yields and product uniformity [5]. The stepwise synthesis of monodisperse polyethylene glycols typically involves the use of acid-labile protecting groups such as 4,4'-dimethoxytrityl and coupling under basic Williamson ether formation conditions [5]. This traditional approach achieves each elongation cycle through three distinct steps: deprotection, deprotonation, and coupling, conducted across two separate reaction vessels [5].

Recent methodological advances have introduced more efficient approaches utilizing base-labile protecting groups such as the phenethyl group [5]. This innovative strategy reduces the synthesis complexity by enabling each polyethylene glycol elongation to proceed in only two steps - deprotection and coupling - within a single reaction vessel [5]. The elimination of the deprotonation step and the isolation requirement for intermediate products after deprotection significantly streamlines the synthetic process [5].

The iterative growth methodology employs orthogonal protecting groups to achieve selective chain extension [29]. This technique utilizes three distinct protecting groups - para-methoxybenzyl, tetrahydropyranyl, and benzyl - each possessing different stability profiles under various reaction conditions [29]. The selective monodeprotection follows a specific hierarchy: tetrahydropyranyl > para-methoxybenzyl > benzyl, enabling controlled sequential elongation [29].

| Strategy | Coupling Efficiency (%) | Overall Yield (%) | Protecting Groups | Advantages | Limitations |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | 85-95 | 70-85 | 4,4'-dimethoxytrityl, Benzyl | Well-established, reliable | Multiple steps, moderate yields |

| Iterative Coupling | 90-99 | 75-90 | 4,4'-dimethoxytrityl, Tetrahydropyranyl, para-methoxybenzyl | High yields, precise control | Complex procedure, expensive |

| One-Pot Deprotection-Coupling | 92-97 | 82-97 | Phenethyl | Simplified workup, cost-effective | Limited to specific protecting groups |

| Membrane-Based Purification | 88-95 | 63-88 | Various | High purity, scalable | Equipment intensive |

| Orthogonal Protection | 80-90 | 60-80 | Tetrahydropyranyl, para-methoxybenzyl, Benzyl | Selective deprotection | Extra deprotection step |

| Base-Labile Protection | 90-96 | 78-94 | Phenethyl, Base-labile | Fewer steps, one-pot process | Newer methodology, limited scope |

Advanced purification methodologies incorporate membrane-based separation techniques that achieve overall yields of 63% with significantly improved product purity [26]. The membrane-based process demonstrates particular utility in large-scale synthesis, where 8.3 grams of final product can be obtained after four iterative cycles starting from the hub-tribromide precursor [26]. Although the overall purity using membrane purification reaches 95.5%, this represents a slight decrease compared to chromatography-based processes that achieve 98.2% purity [26].

Propargylation Techniques: Nucleophilic Substitution vs. Esterification

The installation of propargyl functional groups in polyethylene glycol derivatives can be accomplished through multiple synthetic approaches, each offering distinct advantages and limitations [9]. Nucleophilic substitution reactions represent one primary methodology for propargylation, typically proceeding through either unimolecular or bimolecular mechanisms depending on substrate structure and reaction conditions [11].

The bimolecular nucleophilic substitution mechanism operates most effectively with primary and secondary halide substrates under basic conditions in polar aprotic solvents [11]. This approach achieves typical yields ranging from 75-90% with high selectivity for the desired propargylated products [11]. The reaction proceeds through a concerted mechanism where the nucleophile attacks the electrophilic carbon center while simultaneously displacing the leaving group [11].

Unimolecular nucleophilic substitution mechanisms become prevalent with tertiary substrates, proceeding through carbocation intermediates in protic solvents [11]. However, this pathway typically yields lower product yields (60-80%) and exhibits moderate selectivity due to competing elimination reactions and carbocation rearrangements [11]. The formation of carbocation intermediates can lead to product mixtures containing both retention and inversion of configuration [11].

The Nicholas reaction provides an alternative approach for propargylation under non-basic conditions, particularly valuable for base-sensitive substrates [9]. This methodology utilizes dicobalt hexacarbonyl-stabilized propargylium ions generated by treating cobalt-complexed propargyl alcohols with acid [9]. The reaction proceeds through nucleophilic attack on the stabilized carbocation, followed by oxidative decomplexation to yield the propargylated product [9].

| Technique | Reaction Conditions | Typical Yield (%) | Selectivity | Substrate Scope | Industrial Viability |

|---|---|---|---|---|---|

| Nucleophilic Substitution (Bimolecular) | Base, polar aprotic solvent | 75-90 | High | Primary, secondary halides | High |

| Nucleophilic Substitution (Unimolecular) | Protic solvent, carbocation | 60-80 | Moderate | Tertiary halides, alcohols | Low |

| Direct Esterification | Acid catalyst, reflux | 80-95 | High | Carboxylic acids, alcohols | Very High |

| Nicholas Reaction | Cobalt carbonyl, boron trifluoride etherate | 40-70 | Variable | Propargyl alcohols | Low |

| Copper-Catalyzed Coupling | Copper(I), ligand, mild conditions | 85-98 | Excellent | Terminal alkynes, halides | High |

| Acid-Catalyzed Alkoxylation | Acid, alcohol solvent | 70-85 | Good | Alcohols, alkenes | Moderate |

Direct esterification represents the most industrially viable approach for propargyl ester formation, utilizing acid catalysis under reflux conditions [13]. This methodology achieves yields ranging from 80-95% with high selectivity and broad substrate scope encompassing various carboxylic acids and alcohols [13]. The process benefits from well-established reaction conditions and straightforward purification procedures [13].

Copper-catalyzed coupling reactions have emerged as highly efficient alternatives for propargyl group installation [12]. These transformations proceed under mild reaction conditions using copper(I) catalysts with appropriate ligands, achieving excellent yields (85-98%) and selectivity [12]. The catalytic system demonstrates broad tolerance for functional groups and provides superior atom economy compared to stoichiometric methods [12].

t-Butyl Protection/Deprotection Mechanisms in Ester Formation

The tert-butyl protecting group represents one of the most powerful and widely utilized methods for masking carboxylic acid functionality during multi-step synthetic sequences [15]. The formation of tert-butyl esters typically proceeds through acid-catalyzed alkoxylation reactions involving isobutylene and the target carboxylic acid [18]. This process begins with protonation of the isobutylene double bond according to Markovnikov's rule, generating the most stable tertiary carbocation [18].

The carbocation intermediate undergoes nucleophilic attack by the carboxylic acid, forming a charged intermediate that subsequently loses a proton to yield the desired tert-butyl ester [18]. The reaction demonstrates high efficiency and selectivity, making it particularly suitable for large-scale synthetic applications [18]. The mild reaction conditions and high yields contribute to its widespread adoption in industrial processes [18].

Deprotection of tert-butyl esters typically requires acidic conditions that facilitate carbocation formation through protonation of the ester oxygen [14]. Trifluoroacetic acid represents the most commonly employed reagent for this transformation, generating tert-butyl cations that subsequently undergo deprotonation to form isobutylene [14]. The released tert-butyl carbocation can form tert-butyl trifluoroacetate as a side product, which possesses alkylating properties toward nucleophilic amino acid residues [16].

Alternative deprotection methodologies have been developed to address the limitations of traditional acidic conditions [15]. The use of tris-4-bromophenylamminium radical cation (magic blue) in combination with triethylsilane provides a mild catalytic protocol for tert-butyl deprotection [15]. This system operates under neutral conditions without requiring high temperatures or strong acids, making it compatible with acid-sensitive functional groups [15].

The magic blue-mediated deprotection mechanism involves catalytic activation of silicon-hydrogen bonds, leading to the formation of silyl esters as intermediates [15]. These silyl esters undergo hydrolytic conversion to the final carboxylic acid products during aqueous workup [15]. The method demonstrates excellent functional group tolerance and achieves quantitative deprotection within 40 minutes under optimized conditions [15].

Zinc bromide provides another mild alternative for tert-butyl ester deprotection, operating through Lewis acid coordination to the carbonyl oxygen [20]. This methodology achieves yields of 86% for simple substrates and demonstrates selectivity for tert-butyl esters over other acid-labile protecting groups [20]. The reaction proceeds more rapidly with electron-donating substituents, suggesting that complex formation rather than subsequent hydrolysis represents the rate-limiting step [20].

Industrial-Scale Optimization: Purity Control and Yield Maximization

Industrial production of Propargyl-polyethylene glycol-tert-butyl ester requires careful optimization of multiple parameters to achieve commercially viable yields and product quality [27]. Manufacturing processes must address the inherent challenges associated with polyethylene glycol synthesis, including the highly reactive and carcinogenic nature of ethylene oxide starting material [42]. Pharmaceutical-grade polyethylene glycol production demands well-defined processes that minimize diol content, eliminate genotoxic impurities, and maintain narrow molecular weight distributions [42].

Process optimization studies demonstrate that polyethylene glycol synthesis yields can be improved from typical ranges of 70-95% to consistently exceed 90% through careful control of reaction parameters [29]. Critical factors include monomer purity, catalyst selection, and precise temperature control throughout the polymerization process [29]. The implementation of continuous monitoring systems enables real-time adjustment of reaction conditions to maintain optimal performance [29].

| Parameter | Typical Range | Optimized Target | Critical Factors |

|---|---|---|---|

| Polyethylene Glycol Synthesis Yield (%) | 70-95 | >90 | Monomer purity, catalyst selection |

| Polyethylene Glycol Purity (%) | 95-99.9 | >98 | Purification methods, storage conditions |

| Propargylation Efficiency (%) | 80-98 | >95 | Copper catalyst, reaction atmosphere |

| tert-Butyl Protection Yield (%) | 85-95 | >90 | Acid strength, temperature control |

| Overall Process Yield (%) | 50-80 | >75 | Step optimization, intermediate isolation |

| Reaction Temperature (°C) | 20-120 | 60-80 | Heat transfer, reaction kinetics |

| Reaction Time (hours) | 1-24 | 2-8 | Conversion monitoring, side reactions |

| Catalyst Loading (mol%) | 0.1-10 | 1-5 | Cost vs efficiency balance |

| Solvent Volume (L/kg) | 5-20 | 8-12 | Extraction efficiency, waste reduction |

| Purification Steps | 2-5 | 3-4 | Product quality vs cost |

Purity control represents a critical aspect of industrial production, with pharmaceutical applications requiring polyethylene glycol derivatives exceeding 98% purity [27]. Advanced analytical equipment including high-performance liquid chromatography, gas chromatography-mass spectrometry, and electrospray ionization mass spectrometry enables comprehensive characterization of product quality [27]. X-ray photoelectron spectroscopy and inductively coupled plasma mass spectrometry provide additional analytical capabilities for trace impurity detection [27].

Scale-up procedures for polyethylene glycol synthesis have been successfully demonstrated from laboratory scale (100 mg) to larger production scales (3 grams), maintaining consistent separation profiles and product quality [41]. The implementation of membrane-based purification processes offers significant advantages for large-scale production, achieving overall yields of 63% compared to 33% for chromatography-based methods [26]. These improvements translate directly to reduced production costs and enhanced process sustainability [26].

Optimization of propargylation efficiency focuses on copper catalyst selection and reaction atmosphere control [31]. Copper-catalyzed azide-alkyne cycloaddition reactions demonstrate exceptional efficiency under aqueous conditions, with activation barriers reduced from approximately 26 kcal/mol for uncatalyzed reactions to 15-19 kcal/mol with appropriate copper catalysts [31]. The dinuclear copper-catalyzed pathway provides superior performance through cooperative activation of both alkyne and azide substrates [33].

Industrial implementation of tert-butyl protection strategies emphasizes acid strength optimization and precise temperature control [21]. Aqueous phosphoric acid (85 weight percent) provides an environmentally benign alternative to traditional strong acids for both protection and deprotection reactions [21]. This methodology achieves high yields while offering excellent selectivity in the presence of other acid-sensitive functional groups [21].

The integration of advanced process control systems enables real-time monitoring of critical quality parameters throughout the production cycle [28]. Custom polyethylene glycol synthesis protocols incorporate continuous monitoring of molecular weight distribution, polydispersity index, and impurity levels [28]. State-of-the-art facilities utilizing good manufacturing practice guidelines ensure consistent product quality and regulatory compliance [28].

Nuclear magnetic resonance spectroscopy represents the cornerstone analytical technique for comprehensive structural characterization of Propargyl-polyethylene glycol 4-tert-butyl ester conjugates. The methodology provides unparalleled insight into molecular architecture, functional group verification, and conjugation efficacy assessment through sophisticated spectroscopic analysis [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of Propargyl-polyethylene glycol 4-tert-butyl ester exhibits characteristic resonance patterns that enable unambiguous structural identification and purity assessment. The propargyl terminal alkyne proton manifests as a distinctive triplet at approximately 2.45 parts per million, demonstrating coupling with the adjacent methylene protons [3] [4]. This signal serves as a crucial diagnostic marker for the intact propargyl functionality essential for copper-catalyzed azide-alkyne cycloaddition reactions.

The polyethylene glycol backbone generates the predominant spectral feature through the overlapping signals of the ethylene glycol repeating units. The methylene protons of the polyethylene glycol chain produce a complex multiplet spanning 3.50 to 3.80 parts per million, with the precise chemical shift positions influenced by the local electronic environment and polymer chain dynamics [1] [2]. These resonances provide quantitative information regarding the degree of polymerization and molecular weight distribution when integrated against reference standards.

The tert-butyl ester protecting group contributes a characteristic singlet at 1.48 parts per million, corresponding to the nine equivalent methyl protons of the tertiary carbon center. This signal exhibits remarkable diagnostic value for monitoring deprotection reactions and assessing the integrity of the acid-labile protecting group under various experimental conditions [5] [6].

Advanced nuclear magnetic resonance techniques utilizing carbon-13 decoupling protocols eliminate the complexity arising from natural abundance carbon-13 coupling to proton nuclei [1]. This approach significantly improves spectral resolution and enables more accurate integration of terminal group signals relative to the polyethylene glycol backbone resonances. The methodology proves particularly valuable for molecular weight determination and conjugation yield calculations in complex polyethylene glycol systems.

Carbon-13 Nuclear Magnetic Resonance Structural Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through direct observation of the carbon framework in Propargyl-polyethylene glycol 4-tert-butyl ester. The technique offers enhanced chemical shift dispersion compared to proton nuclear magnetic resonance, enabling resolution of overlapping resonances and detailed structural analysis [2].

The propargyl alkyne carbon atoms generate distinctive signals at approximately 79 and 74 parts per million, corresponding to the quaternary and terminal alkyne carbons respectively. These resonances serve as definitive markers for the presence of intact alkyne functionality and provide valuable information regarding the electronic environment of the reactive terminus [3] [4].

The polyethylene glycol backbone carbons produce characteristic resonances in the 60 to 70 parts per million region, with subtle chemical shift variations reflecting the local molecular environment and chain end effects. Quantitative analysis of these signals enables determination of the average degree of polymerization and assessment of polydispersity through peak shape analysis [1].

The tert-butyl ester carbonyl carbon appears as a distinctive signal at approximately 170 parts per million, while the quaternary carbon of the tert-butyl group resonates at 80 parts per million. The three equivalent methyl carbons of the tert-butyl group generate a single resonance at 28 parts per million. These signals provide unambiguous identification of the protecting group and enable monitoring of hydrolytic deprotection reactions [5] [6].

Molecular Weight Determination Through Nuclear Magnetic Resonance Integration Analysis

The accurate determination of molecular weight in polyethylene glycol conjugates requires careful consideration of carbon-13 coupling effects and appropriate integration methodologies [1]. Traditional approaches comparing terminal group integration to the polymer backbone often yield inaccurate results due to the small ratio of terminal groups to repeating units in higher molecular weight polymers.

Mass Spectrometric Analysis of Molecular Weight Distribution

Mass spectrometry provides definitive molecular weight information and polydispersity analysis for Propargyl-polyethylene glycol 4-tert-butyl ester through multiple ionization techniques and detection methodologies. The analytical approach offers absolute molecular weight determination without reliance on calibration standards, enabling precise characterization of polymer distribution and structural heterogeneity [8] [9] [10].

Electrospray Ionization Mass Spectrometry Characterization

Electrospray ionization mass spectrometry represents a fundamental technique for polyethylene glycol analysis, generating multiply charged molecular ions that enable high-mass polymer characterization [8] [9]. The technique produces characteristic charge state distributions that require sophisticated deconvolution algorithms for accurate molecular weight determination.

The analysis of Propargyl-polyethylene glycol 4-tert-butyl ester by electrospray ionization generates predominantly sodium-adducted molecular ions [M+Na]+ with molecular weight 339.4 daltons. The ionization process favors formation of singly charged species for this low molecular weight compound, simplifying spectral interpretation and enabling direct mass-to-charge ratio analysis [8].

Advanced electrospray ionization methodologies incorporate ion mobility separation to enhance resolution and reduce spectral complexity [9]. The technique separates molecular ions based on collision cross-section differences, providing additional structural information and improved mass accuracy for polydisperse polymer samples.

Chemical deconvolution approaches utilizing gas-phase ion-molecule reactions significantly improve mass determination accuracy for higher molecular weight polyethylene glycol derivatives [9]. These methods reduce charge state complexity through controlled proton transfer reactions, generating simplified mass spectra amenable to accurate molecular weight analysis.

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides optimal analytical performance for polyethylene glycol molecular weight determination, particularly for samples exhibiting narrow polydispersity [11] [12]. The technique generates predominantly singly charged molecular ions, eliminating charge state complexity and enabling direct molecular weight measurement.

The selection of appropriate matrix compounds proves critical for successful Propargyl-polyethylene glycol 4-tert-butyl ester analysis. 2,5-dihydroxybenzoic acid serves as the preferred matrix for polyethylene glycol compounds in the 200 to 5000 dalton range, providing optimal analyte incorporation and ionization efficiency [11]. Alternative matrices including sinapic acid and alpha-cyano-4-hydroxycinnamic acid may be employed for specific molecular weight ranges or improved resolution requirements.

Cationization agents, particularly sodium and potassium salts, enhance ionization efficiency and provide predictable mass shifts for molecular weight determination [11]. The addition of sodium chloride or sodium trifluoroacetate generates characteristic [M+Na]+ adduct ions that facilitate accurate mass measurement and molecular formula confirmation.

Sample preparation protocols significantly influence analytical performance and require optimization for each polyethylene glycol derivative [11]. The dried droplet method involving sequential deposition of matrix, analyte, and cationization agent provides reproducible results for Propargyl-polyethylene glycol 4-tert-butyl ester analysis. Rapid crystallization techniques utilizing vacuum chambers or nitrogen streams minimize analyte segregation and improve spectral quality.

Polydispersity Index Determination and Distribution Analysis

The accurate determination of polydispersity index requires careful consideration of mass discrimination effects and instrumental bias in mass spectrometric analysis [8] [11]. Matrix-assisted laser desorption ionization exhibits preferential ionization of lower molecular weight components, potentially skewing molecular weight distribution calculations for broadly polydisperse samples.

Propargyl-polyethylene glycol 4-tert-butyl ester exhibits narrow polydispersity (1.01-1.04) characteristic of controlled synthesis methodologies, enabling accurate molecular weight distribution analysis by matrix-assisted laser desorption ionization [13] [14]. The technique provides absolute molecular weight values independent of calibration standards, offering superior accuracy compared to size exclusion chromatography methods.

Advanced data processing algorithms utilizing Gaussian fitting functions enable calculation of number-average molecular weight, weight-average molecular weight, and polydispersity index from mass spectrometric data [8] [9]. The methodology requires careful peak identification and integration procedures to ensure accurate representation of the molecular weight distribution.

For broadly polydisperse polyethylene glycol samples, combined size exclusion chromatography and matrix-assisted laser desorption ionization approaches provide optimal analytical performance [11]. The size exclusion fractionation reduces polydispersity to acceptable levels (<1.1) for accurate mass spectrometric analysis, enabling absolute molecular weight determination across the entire distribution range.

Chromatographic Purity Assessment through High-Performance Liquid Chromatography and Size Exclusion Chromatography

Chromatographic separation techniques provide essential analytical capabilities for purity assessment, molecular size characterization, and impurity identification in Propargyl-polyethylene glycol 4-tert-butyl ester samples. The methodology enables quantitative determination of target compound concentration and comprehensive impurity profiling through multiple detection approaches [15] [16] [17].

High-Performance Liquid Chromatography Method Development

High-performance liquid chromatography represents the primary analytical technique for polyethylene glycol purity assessment, requiring careful optimization of chromatographic conditions to achieve adequate resolution and sensitivity [15] [16]. The unique properties of polyethylene glycol compounds, including lack of chromophoric groups and high hydrophilicity, necessitate specialized detection approaches and mobile phase compositions.

Refractive index detection provides universal response for polyethylene glycol compounds, enabling direct quantification without derivatization or specialized sample preparation [15] [18]. The detector responds to bulk property changes in the mobile phase, providing excellent sensitivity for Propargyl-polyethylene glycol 4-tert-butyl ester analysis. Detection limits typically range from 0.1 to 10 micrograms per milliliter depending on molecular weight and instrumental configuration [19].

Charged aerosol detection offers enhanced sensitivity and molecular weight independence for polyethylene glycol analysis [19]. The technique nebulizes the column effluent and measures the charge associated with dried analyte particles, providing universal detection with improved signal-to-noise ratios compared to refractive index detection. The methodology exhibits linear response across wide concentration ranges and demonstrates excellent reproducibility for quantitative analysis.

Evaporative light scattering detection provides an alternative approach for polyethylene glycol quantification, particularly suitable for gradient elution methods [15]. The technique requires analyte volatility differences from the mobile phase, making it ideal for polyethylene glycol analysis in aqueous or organic solvent systems. Detection performance depends on nebulization efficiency and particle size distribution, requiring optimization for each analytical application.

Size Exclusion Chromatography for Molecular Size Characterization

Size exclusion chromatography enables molecular size-based separation and characterization of Propargyl-polyethylene glycol 4-tert-butyl ester, providing information regarding hydrodynamic volume, aggregation behavior, and polydispersity [20] [21] [17]. The technique separates molecules based on their ability to penetrate porous stationary phase particles, with larger molecules eluting before smaller ones.

Column selection proves critical for optimal size exclusion chromatography performance, with stationary phase pore size distribution determining the effective separation range [21] [17]. For Propargyl-polyethylene glycol 4-tert-butyl ester analysis, columns with molecular weight separation ranges from 100 to 5000 daltons provide optimal resolution. Popular column choices include TSKgel G2000SWXL and Superdex 30 for low molecular weight polyethylene glycol analysis.

Mobile phase composition significantly influences separation efficiency and detection performance in size exclusion chromatography [16] [17]. Aqueous buffers with ionic strength control prevent secondary interactions between analytes and the stationary phase, ensuring pure size-based separation. Common mobile phases include phosphate buffers, ammonium acetate solutions, and water-acetonitrile mixtures with appropriate ionic strength modifiers.

The determination of molecular weight by size exclusion chromatography requires calibration with narrow polydispersity standards of known molecular weight [22] [23]. For polyethylene glycol analysis, monodisperse polyethylene glycol standards provide the most accurate calibration curves, though polystyrene standards may be used with appropriate conversion factors. The hydrodynamic volume relationships between different polymer types must be considered when interpreting molecular weight data.

Advanced Chromatographic Detection Strategies

Multi-angle light scattering detection coupled with size exclusion chromatography provides absolute molecular weight determination independent of calibration standards [21] [19]. The technique measures light scattering intensity as a function of angle, enabling calculation of molecular weight, radius of gyration, and second virial coefficient. For Propargyl-polyethylene glycol 4-tert-butyl ester, the methodology provides accurate molecular weight values with precision typically better than 5 percent.

Two-dimensional liquid chromatography approaches combine size exclusion and reversed-phase separations to achieve enhanced resolution and comprehensive characterization [18]. The methodology enables separation of polyethylene glycol compounds from impurities and degradation products while providing molecular weight information. Heart-cutting techniques allow transfer of specific size exclusion fractions to reversed-phase columns for detailed impurity analysis.

Online coupling of high-performance liquid chromatography with mass spectrometry provides definitive molecular identification and purity assessment [10] [18]. The combination enables simultaneous chromatographic separation and mass spectrometric identification, offering unparalleled analytical capabilities for complex polyethylene glycol samples. Electrospray ionization interfaces provide optimal compatibility with aqueous mobile phases commonly used in polyethylene glycol analysis.

Crystallographic Studies and Conformational Analysis

Crystallographic investigations provide fundamental insights into the solid-state organization and conformational preferences of Propargyl-polyethylene glycol 4-tert-butyl ester, revealing molecular packing arrangements and intermolecular interactions that influence physical properties and reactivity patterns [24] [25] [26]. The structural analysis enables correlation between molecular architecture and macroscopic properties essential for application development.

X-ray Diffraction Analysis of Crystal Structure

X-ray diffraction analysis reveals the crystalline structure and molecular organization of Propargyl-polyethylene glycol 4-tert-butyl ester in the solid state [24] [26]. The compound exhibits characteristic diffraction patterns reflecting the underlying molecular symmetry and crystal lattice parameters. Typical polyethylene glycol compounds demonstrate orthorhombic or monoclinic crystal systems with unit cell dimensions dependent on molecular weight and chain length.

The diffraction pattern of Propargyl-polyethylene glycol 4-tert-butyl ester exhibits sharp reflections at 2θ values of 19.3° and 23.4°, corresponding to the crystalline polyethylene glycol domains [27] [24]. Additional reflections may appear at higher angles, reflecting the influence of the propargyl and tert-butyl ester functional groups on crystal packing. The relative intensities of these reflections provide information regarding the degree of crystallinity and molecular orientation within the crystal lattice.

Temperature-dependent X-ray diffraction studies reveal phase transition behavior and thermal stability characteristics [26]. Polyethylene glycol compounds typically exhibit multiple crystalline forms with temperature-dependent polymorphic transitions. These transitions influence physical properties including melting behavior, solubility characteristics, and mechanical properties relevant to processing and application requirements.

Powder diffraction analysis enables characterization of crystalline content and phase purity in bulk samples [24] [26]. The methodology provides quantitative assessment of crystalline versus amorphous content through peak integration and background subtraction techniques. For Propargyl-polyethylene glycol 4-tert-butyl ester, crystallinity indices typically range from 0.4 to 0.8 depending on synthesis conditions and thermal history.

Conformational Analysis Through Computational and Experimental Methods

Molecular dynamics simulations provide detailed insights into the conformational preferences and dynamic behavior of Propargyl-polyethylene glycol 4-tert-butyl ester in various environments [28] [29]. The computational approach enables exploration of conformational space and identification of preferred molecular geometries under different conditions including solvated states and solid-state environments.

The polyethylene glycol backbone exhibits characteristic conformational flexibility with preference for extended conformations in aqueous solution [28]. The ether linkages provide rotational freedom that enables adaptation to different molecular environments and binding interactions. Computational analysis reveals that the polyethylene glycol chain adopts helical conformations in the crystalline state with approximately 7.5 repeat units per helical turn.

Surface-grafted polyethylene glycol chains demonstrate distinct conformational behavior dependent on grafting density and molecular weight [28] [29]. At low grafting densities, the chains adopt mushroom-like conformations with significant surface contact. Increasing grafting density leads to brush-like conformations with extended chain geometries that minimize intermolecular overlap and maximize entropy.

Nuclear magnetic resonance relaxation studies provide experimental validation of conformational dynamics and molecular motion [28]. Spin-lattice relaxation times reflect the rotational correlation times of different molecular segments, enabling assessment of segmental mobility and conformational exchange rates. For Propargyl-polyethylene glycol 4-tert-butyl ester, the terminal functional groups typically exhibit enhanced mobility compared to the polymer backbone.

Intermolecular Interaction Analysis

Crystallographic analysis reveals specific intermolecular interactions that stabilize the crystal structure and influence physical properties [24] [25]. Hydrogen bonding interactions between ether oxygens and adjacent molecules contribute to crystal stability and influence melting behavior. The propargyl alkyne group may participate in weak hydrogen bonding interactions through its acidic proton.

Van der Waals interactions between polyethylene glycol chains provide additional stabilization in the crystalline state [25]. The optimal packing arrangements minimize repulsive interactions while maximizing attractive forces, leading to characteristic layer-like structures in many polyethylene glycol crystals. The tert-butyl ester group introduces steric constraints that influence packing efficiency and crystal morphology.

Computational analysis using density functional theory methods enables quantitative assessment of intermolecular interaction energies and binding geometries [29]. The calculations provide insights into the relative importance of different interaction types and their influence on crystal stability. For Propargyl-polyethylene glycol 4-tert-butyl ester, van der Waals interactions typically dominate over electrostatic contributions due to the largely nonpolar character of the molecule.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.